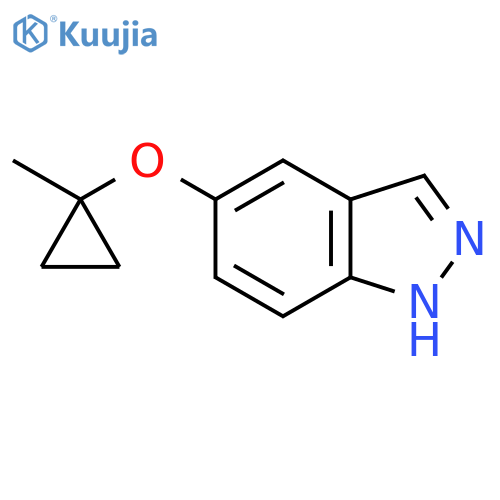

Cas no 1626355-74-5 (5-(1-methylcyclopropoxy)-1H-indazole)

5-(1-methylcyclopropoxy)-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 5-(1-methylcyclopropoxy)-1H-indazole

- 1H-Indazole, 5-[(1-methylcyclopropyl)oxy]-

- 5-(1-methylcyclopropyl)oxy-1H-indazole

- C91092

- SCHEMBL16022262

- CS-0022237

- MFCD31382069

- SY353436

- DB-107273

- 1626355-74-5

-

- インチ: 1S/C11H12N2O/c1-11(4-5-11)14-9-2-3-10-8(6-9)7-12-13-10/h2-3,6-7H,4-5H2,1H3,(H,12,13)

- InChIKey: NEQLPLOOZQDHDO-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC2=C(C=NN2)C=1)C1(C)CC1

計算された属性

- せいみつぶんしりょう: 188.094963011 g/mol

- どういたいしつりょう: 188.094963011 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- ぶんしりょう: 188.23

- トポロジー分子極性表面積: 37.9

5-(1-methylcyclopropoxy)-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01V2XB-1g |

5-(1-Methylcyclopropoxy)-1H-indazole |

1626355-74-5 | 95% | 1g |

$1456.00 | 2025-02-12 | |

| 1PlusChem | 1P01V2OZ-100mg |

5-(1-Methylcyclopropoxy)-1H-indazole |

1626355-74-5 | 95% | 100mg |

$552.00 | 2024-06-19 | |

| Chemenu | CM535925-250mg |

5-(1-Methylcyclopropoxy)-1H-indazole |

1626355-74-5 | 95%+ | 250mg |

$846 | 2023-02-17 | |

| 1PlusChem | 1P01V2OZ-250mg |

5-(1-Methylcyclopropoxy)-1H-indazole |

1626355-74-5 | 95% | 250mg |

$993.00 | 2024-06-19 | |

| Aaron | AR01V2XB-100mg |

5-(1-Methylcyclopropoxy)-1H-indazole |

1626355-74-5 | 95% | 100mg |

$458.00 | 2025-02-12 | |

| Chemenu | CM535925-1g |

5-(1-Methylcyclopropoxy)-1H-indazole |

1626355-74-5 | 95%+ | 1g |

$1615 | 2023-02-17 | |

| Chemenu | CM535925-100mg |

5-(1-Methylcyclopropoxy)-1H-indazole |

1626355-74-5 | 95%+ | 100mg |

$508 | 2023-02-17 | |

| Aaron | AR01V2XB-250mg |

5-(1-Methylcyclopropoxy)-1H-indazole |

1626355-74-5 | 95% | 250mg |

$763.00 | 2025-02-12 |

5-(1-methylcyclopropoxy)-1H-indazole 関連文献

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

5-(1-methylcyclopropoxy)-1H-indazoleに関する追加情報

5-(1-Methylcyclopropoxy)-1H-Indazole: A Comprehensive Overview

The compound 5-(1-methylcyclopropoxy)-1H-indazole, with the CAS number 1626355-74-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a wide range of applications. The structure of 5-(1-methylcyclopropoxy)-1H-indazole consists of an indazole ring system substituted with a methylcyclopropoxy group at the 5-position, which introduces unique electronic and steric properties to the molecule.

Recent studies have highlighted the potential of indazoles as building blocks for advanced materials, particularly in the development of organic semiconductors. The substitution pattern in 5-(1-methylcyclopropoxy)-1H-indazole plays a crucial role in determining its electronic characteristics. The methylcyclopropoxy group acts as an electron-donating substituent, which can enhance the molecule's ability to participate in charge transport processes. This makes it a promising candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs).

In terms of synthesis, researchers have developed efficient methods to prepare 5-(1-methylcyclopropoxy)-1H-indazole. One common approach involves the nucleophilic substitution of an indazole derivative with a suitable cyclopropane intermediate. This reaction is typically carried out under mild conditions to ensure high yields and good purity. The use of microwave-assisted synthesis has also been explored, offering a faster and more energy-efficient route to this compound.

The properties of 5-(1-methylcyclopropoxy)-1H-indazole have been extensively studied using various analytical techniques. For instance, X-ray crystallography has provided insights into its molecular packing and intermolecular interactions, which are critical for understanding its solid-state behavior. Additionally, computational studies using density functional theory (DFT) have been employed to investigate its electronic structure and reactivity. These studies have revealed that the compound exhibits excellent thermal stability and high charge carrier mobility, making it suitable for high-performance electronic devices.

The application of 5-(1-methylcyclopropoxy)-1H-indazole extends beyond electronics. It has also been explored as a potential ligand in metal-organic frameworks (MOFs) and coordination polymers. The cyclopropane ring in this compound introduces strain that can enhance its binding affinity with metal ions, leading to the formation of highly porous materials with applications in gas storage and catalysis.

In conclusion, 5-(1-methylcyclopropoxy)-1H-indazole, with CAS number 1626355-74-5, is a versatile compound with significant potential in various fields. Its unique structure and properties make it an attractive candidate for advancing materials science and organic electronics. As research continues to uncover new applications and synthetic strategies for this compound, its role in cutting-edge technologies is expected to grow further.

1626355-74-5 (5-(1-methylcyclopropoxy)-1H-indazole) 関連製品

- 1250544-03-6(3,5-Dichlorophenyl-(2-thienyl)methanol)

- 1955498-48-2(2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride)

- 102029-68-5(Adenosine 5’-Monophosphoramidate Sodium Salt)

- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)

- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)

- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)

- 2648996-36-3(3-bromo-2-chloro-5-(isocyanatomethyl)thiophene)

- 2649077-63-2(1H-Isoindol-3-amine, 6-bromo-)

- 124236-41-5((2-cyclopropylphenyl)hydrazine)

- 1806919-15-2(4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid)